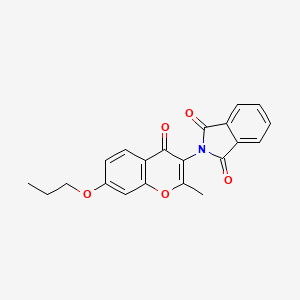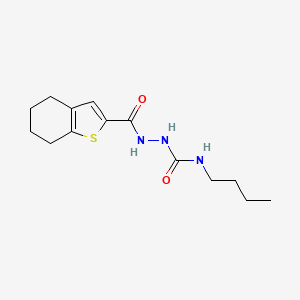![molecular formula C19H14ClN3O2 B4719041 N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide
Descripción general
Descripción
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide, also known as CPCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell proliferation, inflammation, or viral replication. N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have potential therapeutic applications.
Biochemical and Physiological Effects:
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses such as HIV and hepatitis C virus. N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide has also been found to exhibit antioxidant activity and protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments is its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of using N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide. One area of research could be the development of novel formulations that improve the solubility and bioavailability of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide. Another area of research could be the identification of the specific enzymes or proteins that are targeted by N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide and the elucidation of its mechanism of action. Additionally, studies could be conducted to investigate the potential of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide in combination with other drugs or therapies for the treatment of cancer, inflammation, or viral infections.
Aplicaciones Científicas De Investigación
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Studies have shown that N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-4-2-6-17(12-15)23-19(25)14-3-1-5-16(11-14)22-18(24)13-7-9-21-10-8-13/h1-12H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXXOHETPFQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)

![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4718982.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![methyl {3-(4-chlorophenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4719024.png)
![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)
![8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719047.png)
![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)
![3-benzyl-5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4719066.png)

![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)